Pyrrocidine A

Description

Structure

3D Structure

Properties

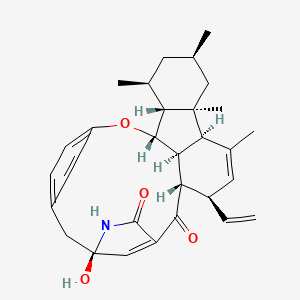

Molecular Formula |

C31H37NO4 |

|---|---|

Molecular Weight |

487.6 g/mol |

IUPAC Name |

(3S,4R,5S,7R,9S,10R,13R,14S,19R,27S)-13-ethenyl-19-hydroxy-5,7,9,11-tetramethyl-2-oxa-18-azahexacyclo[19.2.2.13,10.116,19.04,9.014,27]heptacosa-1(24),11,16(26),21(25),22-pentaene-15,17-dione |

InChI |

InChI=1S/C31H37NO4/c1-6-20-12-18(4)25-24-23(20)27(33)22-15-31(35,32-29(22)34)14-19-7-9-21(10-8-19)36-28(24)26-17(3)11-16(2)13-30(25,26)5/h6-10,12,15-17,20,23-26,28,35H,1,11,13-14H2,2-5H3,(H,32,34)/t16-,17+,20-,23+,24-,25+,26+,28+,30+,31-/m1/s1 |

InChI Key |

KXMGXXHZDLJDBH-UHLMFRFDSA-N |

Isomeric SMILES |

C[C@@H]1C[C@@H]([C@H]2[C@@H]3[C@@H]4[C@H]([C@@H](C=C([C@@H]4[C@@]2(C1)C)C)C=C)C(=O)C5=C[C@](CC6=CC=C(O3)C=C6)(NC5=O)O)C |

Canonical SMILES |

CC1CC(C2C3C4C(C(C=C(C4C2(C1)C)C)C=C)C(=O)C5=CC(CC6=CC=C(O3)C=C6)(NC5=O)O)C |

Synonyms |

pyrrocidine A |

Origin of Product |

United States |

Foundational & Exploratory

The Antifungal Properties of Pyrrocidine A: A Technical Whitepaper for Researchers

Abstract

Pyrrocidine A, a macrocyclic alkaloid produced by endophytic fungi such as Sarocladium zeae (formerly Acremonium zeae), has emerged as a compound of interest due to its potent antimicrobial properties. Initially recognized for its strong activity against Gram-positive bacteria, its antifungal capabilities present a promising avenue for the development of novel therapeutic and agricultural agents. This technical guide provides an in-depth analysis of the antifungal properties of this compound, summarizing its activity spectrum, detailing its mechanisms of action, and providing standardized protocols for its evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new antifungal compounds.

Introduction

This compound is a polyketide-amino acid-derived antibiotic produced by the endophytic fungus Sarocladium zeae, which is often found in maize.[1] It belongs to a class of rare 13-membered macrocyclic alkaloids and is distinguished from its co-metabolite, Pyrrocidine B, by the presence of an α,β-unsaturated carbonyl group.[2] This structural feature is critical to its biological activity. While its potent antibacterial effects are well-documented, this compound also exhibits significant, albeit more moderate, activity against a range of pathogenic and phytopathogenic fungi.[1][3] This whitepaper consolidates the current scientific knowledge on the antifungal profile of this compound.

Antifungal Spectrum and Efficacy

The antifungal activity of this compound has been evaluated against several fungal species. Its efficacy is most pronounced against certain plant pathogens, with moderate activity observed against opportunistic human pathogens. This compound is consistently reported to be more active than Pyrrocidine B.[1]

Quantitative Antifungal Activity

The in vitro antifungal activity of this compound is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The available quantitative data for this compound are summarized in the tables below.

Table 1: In Vitro Antifungal Activity of this compound against Human Pathogenic Fungi

| Fungal Species | MIC (µg/mL) | Reference |

| Candida albicans | 8 | [3] |

Table 2: In Vitro Antifungal Activity of this compound against Phytopathogenic Fungi

| Fungal Species | Assay Type | Effective Concentration (µg/mL) | % Growth Inhibition | Reference |

| Fusarium verticillioides | Growth Inhibition | 20 | Not specified, but significant | [4] |

| Fusarium verticillioides | Growth Inhibition (A+B Combo) | 14 | ~95% | [4] |

| Aspergillus flavus | Qualitative | Active | Not Applicable | [1][3] |

| Fusarium graminearum | Qualitative | Active | Not Applicable | [1] |

| Nigrospora oryzae | Qualitative | Active | Not Applicable | [1] |

| Stenocarpella maydis | Qualitative | Active | Not Applicable | [1] |

| Rhizoctonia zeae | Qualitative | Active | Not Applicable | [1] |

| Alternaria alternata | Qualitative | Active | Not Applicable | [1] |

| Cladosporium cladosporioides | Qualitative | Active | Not Applicable | [1] |

| Curvularia lunata | Qualitative | Active | Not Applicable | [1] |

Note: Many studies report qualitative activity ("active") without providing specific MIC values. Further research is needed to quantify the activity against a broader range of Aspergillus species and dermatophytes.

Mechanism of Action

The antifungal mechanism of this compound is multifaceted and appears to be fungus-specific in some cases. Two primary mechanisms have been proposed based on current research.

Induction of Apoptosis via Michael Addition

A key structural feature of this compound is the α,β-unsaturated carbonyl group, which is absent in the less active Pyrrocidine B.[2] This moiety is a reactive Michael acceptor. It is proposed that this compound can form covalent bonds with nucleophilic groups in cellular macromolecules, particularly the thiol groups of cysteine residues in proteins like glutathione and N-acetyl-l-cysteine.[2] This interaction can disrupt cellular redox balance and protein function, ultimately triggering a caspase-mediated apoptotic cascade, leading to programmed cell death. This mechanism has been primarily demonstrated through its cytotoxic effects on human cancer cells but is a plausible general mechanism for its antimicrobial activity.[2]

Caption: Proposed apoptotic mechanism of this compound via Michael addition.

Genetic Repression in Fusarium verticillioides

In the mycotoxigenic fungus Fusarium verticillioides, this compound acts as a molecular switch for fumonisin biosynthesis.[5] Transcriptomic studies have revealed that exposure to this compound leads to a massive (several thousand-fold) upregulation of the gene FvZBD1.[4][5] This gene is located adjacent to the fumonisin biosynthetic gene cluster and acts as a genetic repressor of it.[5] By inducing FvZBD1, this compound effectively shuts down the production of the harmful mycotoxin.

Furthermore, studies indicate a synergistic growth inhibition effect when this compound is combined with Pyrrocidine B. This synergy appears to involve different molecular targets. While this compound's activity is linked to FvZBD1, which confers partial tolerance to it, a different gene encoding an ABC transporter, FvABC3, has been identified as critical for resistance to Pyrrocidine B.[4] A knockout of FvABC3 renders the fungus hypersensitive to Pyrrocidine B. This suggests a complex interaction where the two compounds inhibit fungal growth through distinct but complementary pathways.

Caption: this compound and B interaction model in F. verticillioides.

Key Experimental Protocols

Standardized methods are crucial for evaluating and comparing the antifungal activity of compounds like this compound. The broth microdilution method is the most common and accepted technique for determining MIC values.

Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines (M27-A3 for yeasts and M38-A3 for filamentous fungi) and is suitable for screening the antifungal activity of this compound.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a target fungal strain.

Materials:

-

This compound (stock solution prepared in a suitable solvent, e.g., DMSO)

-

Target fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

-

Sterile 96-well, U-bottom microtiter plates

-

RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS)

-

Spectrophotometer or microplate reader (optional, for quantitative reading)

-

Sterile water, PBS, and appropriate solvents (e.g., DMSO)

-

Positive control antifungal (e.g., Fluconazole, Amphotericin B)

-

Incubator

Procedure:

-

Inoculum Preparation:

-

Yeasts (Candida spp.): Culture the yeast on Sabouraud Dextrose Agar for 24-48 hours. Suspend several colonies in sterile saline. Adjust the suspension turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

-

Molds (Aspergillus spp.): Culture the mold on Potato Dextrose Agar until sporulation occurs (5-7 days). Harvest conidia by flooding the plate with sterile saline containing a wetting agent (e.g., 0.05% Tween 80). Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL in RPMI-1640 medium.

-

-

Plate Preparation (Serial Dilution):

-

Add 100 µL of RPMI-1640 medium to all wells of a 96-well plate except the first column.

-

Add 200 µL of the highest concentration of this compound (prepared at 2x the final desired concentration in RPMI-1640) to the wells in the first column.

-

Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

-

Column 11 serves as the growth control (no compound), and column 12 serves as the sterility control (no inoculum).

-

-

Inoculation:

-

Add 100 µL of the prepared fungal inoculum to each well from column 1 to 11. The final volume in each well will be 200 µL.

-

-

Incubation:

-

Seal the plate and incubate at 35°C. Incubation time is typically 24-48 hours for yeasts and 48-72 hours for molds, or until sufficient growth is observed in the growth control well.

-

-

Reading Results:

-

The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% or ≥80% reduction in turbidity) compared to the growth control well. Results can be read visually or spectrophotometrically at 600 nm.

-

Caption: Workflow for the Broth Microdilution MIC Assay.

Conclusion and Future Directions

This compound is a promising natural product with demonstrable antifungal activity, particularly against phytopathogenic fungi like Fusarium verticillioides. Its unique mechanisms of action, including the potential for apoptosis induction and the targeted manipulation of fungal genetic pathways, differentiate it from many existing antifungal agents. However, to fully realize its potential, further research is required.

Key areas for future investigation include:

-

Broad-Spectrum Quantitative Analysis: Determining the MIC values of pure this compound against a wider array of clinically relevant fungi, including various Aspergillus species, non-albicans Candida species, and dermatophytes.

-

General Mechanism of Action: Elucidating the primary antifungal mechanism in model organisms like Saccharomyces cerevisiae or Candida albicans to understand if the apoptosis-induction model is broadly applicable.

-

In Vivo Efficacy and Toxicology: Assessing the performance of this compound in animal models of fungal infection and conducting comprehensive toxicological studies to evaluate its safety profile for potential therapeutic use.

-

Synergistic Interactions: Further exploring the synergy between this compound and B, as well as its potential combination with existing antifungal drugs to enhance efficacy and combat resistance.

The data presented in this whitepaper underscore the potential of this compound as a lead compound for the development of the next generation of antifungal agents.

References

- 1. Antimicrobial activity of pyrrocidines from Acremonium zeae against endophytes and pathogens of maize - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a metabolite of endophytic fungi, has a potent apoptosis-inducing activity against HL60 cells through caspase activation via the Michael addition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pyrrocidines A and B demonstrate synergistic inhibition of Fusarium verticillioides growth - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrrocidine, a molecular off switch for fumonisin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Antibacterial Spectrum of Pyrrocidine A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrrocidine A, a polyketide-derived natural product, has demonstrated significant promise as an antibacterial agent. This technical guide provides a comprehensive overview of its antibacterial spectrum, focusing on quantitative data, detailed experimental methodologies for its evaluation, and an exploration of its mechanism of action. This compound exhibits potent activity, particularly against Gram-positive bacteria, including drug-resistant strains. This document serves as a core resource for researchers engaged in the exploration and development of novel antimicrobial compounds.

Introduction

The rise of antibiotic-resistant bacteria poses a significant threat to global health. This has spurred intensive research into novel antimicrobial agents with unique mechanisms of action. This compound, a macrocyclic alkaloid produced by various fungi, has emerged as a promising candidate in this area.[1][2] Its complex structure, featuring an α,β-unsaturated carbonyl group, is believed to be crucial for its biological activity.[2] This guide delves into the specifics of this compound's antibacterial efficacy, providing the technical details necessary for its study and potential development as a therapeutic agent.

Antibacterial Spectrum of this compound

This compound has demonstrated a broad range of antibacterial activity, with a notable potency against Gram-positive organisms. It has also shown efficacy against certain fungi and a limited number of Gram-negative bacteria.

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against a panel of clinically relevant bacteria and fungi. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in an in vitro susceptibility test.

| Microorganism | Strain | MIC (µg/mL) | Reference |

| Gram-Positive Bacteria | |||

| Staphylococcus aureus | ATCC 25923 | Value not explicitly found in search results | |

| Bacillus subtilis | ATCC 6633 | Value not explicitly found in search results | |

| Streptococcus pneumoniae | Clinical Isolate | Moderate Activity | [2] |

| Gram-Negative Bacteria | |||

| Escherichia coli | ATCC 25922 | Value not explicitly found in search results | |

| Pseudomonas aeruginosa | ATCC 27853 | Value not explicitly found in search results | |

| Clavibacter michiganense subsp. nebraskense | Causal agent of Goss's bacterial wilt | Potent Activity | [3] |

| Pantoea stewartii | Ineffective | [3] | |

| Fungi | |||

| Candida albicans | ATCC 90028 | Moderate Activity | [2] |

| Aspergillus flavus | Significant in vitro activity | [3] | |

| Fusarium verticillioides | Significant in vitro activity | [3] | |

| Fusarium graminearum | Potent Activity | [3] |

Note: While several sources confirm the potent activity of this compound against Gram-positive bacteria, specific MIC values against standard reference strains like S. aureus ATCC 25923 and B. subtilis ATCC 6633 were not explicitly available in the provided search results. Further focused studies are required to establish these precise values.

Mechanism of Action

The prevailing hypothesis for this compound's biological activity, including its antibacterial effects, centers on the reactivity of its α,β-unsaturated carbonyl group.

Proposed Antibacterial Signaling Pathway

The mechanism is thought to proceed via a Michael addition reaction, where nucleophilic residues in bacterial proteins, particularly the thiol groups of cysteine residues, attack the electrophilic β-carbon of the unsaturated carbonyl moiety. This covalent modification can lead to enzyme inhibition and disruption of essential cellular processes. One potential target is the enzyme MurA, which is involved in the early stages of peptidoglycan biosynthesis, a critical component of the bacterial cell wall.[4]

Caption: Proposed mechanism of this compound's antibacterial action.

Experimental Protocols

The determination of the antibacterial spectrum of this compound relies on standardized and reproducible experimental protocols. The broth microdilution method is a cornerstone technique for determining the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method for MIC Determination

This protocol outlines the steps for determining the MIC of this compound against a panel of bacteria.

Caption: Workflow for MIC determination using the broth microdilution method.

4.1.1. Materials

-

This compound

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains (e.g., ATCC quality control strains)

-

Sterile 96-well microtiter plates

-

Sterile pipette tips

-

Spectrophotometer or McFarland standards

-

Incubator

4.1.2. Procedure

-

Preparation of this compound Stock Solution: Dissolve a known weight of this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Preparation of Bacterial Inoculum: From a fresh agar plate (18-24 hours growth), select several colonies and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution with CAMHB to achieve the desired concentration range.

-

Inoculation: Dilute the standardized bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. Include a growth control (no antibiotic) and a sterility control (no bacteria) for comparison.

Conclusion

This compound exhibits a compelling antibacterial profile, particularly against Gram-positive bacteria. Its unique structure and proposed mechanism of action make it an attractive scaffold for further drug development. This guide provides a foundational understanding of its antibacterial spectrum and the methodologies required for its investigation. Future research should focus on elucidating the precise molecular targets of this compound in bacteria and establishing a more comprehensive quantitative dataset of its activity against a wider range of clinical isolates, including multidrug-resistant strains. This will be crucial in advancing this compound from a promising natural product to a potential therapeutic agent in the fight against bacterial infections.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Antimicrobial activity of pyrrocidines from Acremonium zeae against endophytes and pathogens of maize - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Extraction of Pyrrocidine A from Fungal Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrocidine A is a potent polyketide-amino acid-derived antibiotic produced by the endophytic fungus Sarocladium zeae (formerly known as Acremonium zeae).[1][2] This macrocyclic alkaloid exhibits significant antimicrobial activity, particularly against Gram-positive bacteria and various fungal pathogens of maize.[1][2][3] Furthermore, this compound has demonstrated potent apoptosis-inducing activity against human leukemia HL60 cells, highlighting its potential as a lead compound in anticancer drug discovery.[4] These promising biological activities necessitate a robust and reproducible protocol for its extraction and purification from fungal cultures to facilitate further research and development.

This document provides a detailed protocol for the cultivation of Sarocladium zeae, followed by the extraction and purification of this compound. The methodology is compiled from established practices in natural product chemistry and mycology.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₃₁H₃₇NO₄ | [5] |

| Molecular Weight | 487.6 g/mol | [5] |

| Appearance | Light yellowish, odorless compound | [6] |

| Solubility | Soluble in most organic solvents, sparingly soluble in water. | [6][7] |

Experimental Protocols

The overall workflow for the extraction of this compound is depicted in the diagram below, followed by detailed step-by-step protocols.

Figure 1: Overall workflow for this compound extraction.

Fungal Strain and Culture Conditions

A pyrrocidine-producing strain of Sarocladium zeae is required. Several strains have been identified and are available from culture collections.

Table 1: Recommended Culture Media and Conditions

| Parameter | Recommended Conditions | Notes |

| Fungal Strain | Sarocladium zeae (pyrrocidine-producing isolate) | Verify strain's productivity via PCR or analytical methods.[8][9] |

| Culture Medium | Potato Dextrose Agar (PDA) for solid culture or Potato Dextrose Broth (PDB) for liquid culture. | Solid substrate fermentation on rice may also be employed. |

| Incubation Temperature | 25-28 °C | |

| Incubation Time | 14-21 days | For static liquid or solid cultures. |

| Culture Type | Static liquid culture or solid-state fermentation. | Static conditions are often favorable for secondary metabolite production. |

Protocol:

-

Prepare PDA plates and PDB flasks under sterile conditions.

-

Inoculate the center of the PDA plates or the PDB flasks with a small agar plug of an actively growing S. zeae culture.

-

Incubate the cultures at 25-28 °C for 14-21 days in the dark.

Extraction of this compound

This protocol describes a liquid-liquid extraction procedure for separating this compound from the fungal culture.

Table 2: Reagents and Equipment for Extraction

| Item | Specification |

| Solvent | Ethyl acetate (analytical grade) |

| Drying Agent | Anhydrous sodium sulfate (Na₂SO₄) |

| Equipment | Separatory funnel, rotary evaporator, filter paper |

Protocol:

-

After the incubation period, separate the fungal mycelia from the culture broth by filtration through cheesecloth or a similar filter.

-

Combine the mycelia and the culture filtrate for extraction. Alternatively, they can be extracted separately to assess the distribution of the compound.

-

Transfer the combined culture material to a large flask and add an equal volume of ethyl acetate.

-

Agitate the mixture vigorously for 1-2 hours on a shaker at room temperature.

-

Transfer the mixture to a separatory funnel and allow the layers to separate. Collect the upper organic (ethyl acetate) layer.

-

Repeat the extraction of the aqueous layer with another volume of ethyl acetate to maximize the yield.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter to remove the sodium sulfate and concentrate the extract to dryness using a rotary evaporator at a temperature not exceeding 45°C. The resulting crude extract will be a yellowish-brown residue.

Purification of this compound

The crude extract contains a mixture of metabolites and requires further purification, typically involving chromatographic techniques.

Table 3: Materials for Chromatographic Purification

| Step | Material |

| Column Chromatography | Silica gel (60-120 mesh), solvents (e.g., hexane, ethyl acetate, methanol) |

| Preparative HPLC | C18 column, solvents (e.g., acetonitrile, water) |

Protocol:

Step 1: Silica Gel Column Chromatography

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform or dichloromethane).

-

Prepare a silica gel column packed with a slurry of silica gel in a non-polar solvent such as hexane.

-

Load the dissolved crude extract onto the top of the column.

-

Elute the column with a stepwise or gradient solvent system of increasing polarity. A common gradient is starting with 100% hexane and gradually increasing the proportion of ethyl acetate, followed by methanol for more polar compounds.

-

Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

-

Pool the fractions containing the compound of interest (identified by its Rf value and/or bioactivity against a sensitive organism).

-

Concentrate the pooled fractions to dryness.

Step 2: Preparative High-Performance Liquid Chromatography (HPLC)

-

For final purification, dissolve the partially purified fraction from the column chromatography in a suitable solvent (e.g., methanol or acetonitrile).

-

Filter the solution through a 0.45 µm syringe filter.

-

Inject the sample into a preparative HPLC system equipped with a C18 column.

-

Elute with an isocratic or gradient system of acetonitrile and water. The exact conditions will need to be optimized based on analytical HPLC runs.

-

Collect the peak corresponding to this compound.

-

Evaporate the solvent to obtain the purified this compound.

Characterization

The identity and purity of the final compound should be confirmed using standard analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation.

Signaling Pathway Visualization

While the direct signaling pathway of this compound extraction is a physical process, its biological activity involves inducing apoptosis. The diagram below illustrates the proposed mechanism of apoptosis induction in HL60 cells.

Figure 2: this compound induced apoptosis pathway.[4]

This protocol provides a comprehensive framework for the successful extraction and purification of this compound from fungal cultures of Sarocladium zeae. Optimization of specific parameters may be necessary depending on the particular fungal strain and laboratory conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. Antimicrobial activity of pyrrocidines from Acremonium zeae against endophytes and pathogens of maize - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound, a metabolite of endophytic fungi, has a potent apoptosis-inducing activity against HL60 cells through caspase activation via the Michael addition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C31H37NO4 | CID 10907072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Purification and Characterization of a New Antifungal Compound 10-(2,2-dimethyl-cyclohexyl)-6,9-dihydroxy-4,9-dimethyl-dec-2-enoic Acid Methyl Ester from Streptomyces hydrogenans Strain DH16 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Sarocladium and Lecanicillium Associated with Maize Seeds and Their Potential to Form Selected Secondary Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Purification of Pyrrocidine A using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrocidine A is a macrocyclic alkaloid produced by endophytic fungi, such as Acremonium zeae.[1] It has garnered significant interest in the scientific community due to its potent biological activities, including antimicrobial and anticancer properties.[1][2] Notably, this compound has been shown to induce apoptosis in cancer cells through caspase activation, making it a promising candidate for further investigation in drug development.[2][3] The purification of this compound from fungal cultures is a critical step for its characterization and further biological evaluation. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the isolation and purification of such natural products, offering high resolution and reproducibility.[4][5]

This application note provides a detailed protocol for the purification of this compound using preparative HPLC. The methodology is based on established principles of reverse-phase chromatography for the separation of alkaloids and other natural products.[6][7][8]

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₁H₃₇NO₄ | MedChemExpress |

| Molecular Weight | 487.63 g/mol | MedChemExpress |

| Appearance | White to off-white solid | --- |

| UV Absorption (λmax) | Not explicitly found, but likely in the 220-280 nm range typical for similar compounds. | General Knowledge |

Table 2: Representative HPLC Purification Parameters for this compound

| Parameter | Condition |

| Instrument | Preparative HPLC System with UV Detector |

| Column | C18 Reverse-Phase Column (e.g., 250 x 21.2 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient | 30-80% B over 40 minutes |

| Flow Rate | 15 mL/min |

| Detection | UV at 230 nm |

| Injection Volume | 1-5 mL (depending on sample concentration) |

| Purity Achieved | >95% |

| Typical Retention Time | 20-25 minutes (highly dependent on exact conditions) |

Note: These parameters are representative and may require optimization based on the specific HPLC system, column, and crude extract characteristics.

Experimental Protocols

Fungal Culture and Extraction

A detailed protocol for the cultivation of this compound-producing fungi is beyond the scope of this application note. However, a general workflow for obtaining a crude extract is provided below.

-

Fungal Inoculation and Fermentation: Inoculate a suitable liquid or solid-state fermentation medium with a pure culture of the this compound-producing fungus (e.g., Acremonium zeae). Incubate under optimal conditions for fungal growth and secondary metabolite production (typically 2-4 weeks).

-

Extraction:

-

For liquid cultures, separate the mycelia from the broth by filtration. Extract the broth with an equal volume of ethyl acetate three times. Extract the mycelia with methanol or acetone.

-

For solid-state cultures, dry the fermented substrate and grind it into a fine powder. Extract the powder with a suitable organic solvent (e.g., ethyl acetate or a mixture of methanol and dichloromethane) using sonication or maceration.

-

-

Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Pre-purification (Optional): The crude extract can be subjected to preliminary fractionation using techniques like solid-phase extraction (SPE) or vacuum liquid chromatography (VLC) to remove highly polar or non-polar impurities and enrich the this compound fraction.

Preparative HPLC Purification of this compound

-

Sample Preparation: Dissolve the crude or pre-purified extract in a minimal volume of a solvent compatible with the HPLC mobile phase (e.g., methanol or a mixture of mobile phase A and B). Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

-

HPLC System Preparation:

-

Equilibrate the preparative HPLC system with the initial mobile phase conditions (e.g., 30% B) until a stable baseline is achieved.

-

Ensure the solvent reservoirs are sufficiently filled and the system is free of air bubbles.

-

-

Method Development (Analytical Scale): It is highly recommended to first develop and optimize the separation method on an analytical scale HPLC system with a smaller dimension C18 column (e.g., 250 x 4.6 mm, 5 µm). This allows for rapid optimization of the gradient, flow rate, and detection wavelength while conserving the sample.

-

Preparative Run:

-

Inject the filtered sample onto the preparative C18 column.

-

Run the gradient program as outlined in Table 2.

-

Monitor the separation in real-time using the UV detector.

-

-

Fraction Collection: Collect fractions corresponding to the major peak that elutes at the expected retention time for this compound. Automated fraction collectors are highly recommended for this step.

-

Purity Analysis: Analyze the purity of the collected fractions using an analytical HPLC system. Pool the fractions that meet the desired purity level (e.g., >95%).

-

Solvent Evaporation and Lyophilization: Evaporate the solvent from the pooled pure fractions using a rotary evaporator. For complete removal of residual solvents and water, lyophilize the sample to obtain pure this compound as a solid.

-

Structure Confirmation: Confirm the identity and structure of the purified this compound using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

This compound Purification Workflow

Caption: A flowchart illustrating the key steps in the purification of this compound.

Proposed Signaling Pathway of this compound-Induced Apoptosis

This compound is reported to induce apoptosis in cancer cells through the activation of caspases.[2] The α,β-unsaturated carbonyl group in its structure is suggested to be crucial for this activity, likely through Michael addition reactions with cellular thiols.[2] This can lead to cellular stress and the initiation of the intrinsic apoptotic pathway.

Caption: Proposed intrinsic pathway of apoptosis induced by this compound.

Conclusion

The protocol described in this application note provides a robust framework for the purification of this compound from fungal extracts using preparative HPLC. The high purity of the final product is essential for accurate biological and pharmacological studies. The provided diagrams offer a clear visual representation of the experimental workflow and the proposed mechanism of action of this compound, aiding researchers in their understanding and application of this promising natural product. Further optimization of the HPLC conditions may be necessary depending on the specific laboratory setup and the characteristics of the crude extract.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, a metabolite of endophytic fungi, has a potent apoptosis-inducing activity against HL60 cells through caspase activation via the Michael addition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preparative HPLC | Teledyne LABS [teledynelabs.com]

- 6. researchgate.net [researchgate.net]

- 7. ionsource.com [ionsource.com]

- 8. Reverse Phased Chromatography (RPC) in Practice [sigmaaldrich.com]

Application Notes and Protocols for Pyrrocidine A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrrocidine A is a potent antimicrobial and cytotoxic agent isolated from the endophytic fungus Sarocladium zeae (formerly Acremonium zeae).[1] Its unique 13-membered macrocyclic alkaloid structure, featuring an α,β-unsaturated carbonyl group, is crucial for its biological activity.[2] this compound has demonstrated significant activity against Gram-positive bacteria, including drug-resistant strains, and various fungal pathogens of maize.[1][3] Furthermore, it exhibits potent apoptosis-inducing activity in human cancer cell lines, making it a compound of interest for drug development.[2] This document provides a summary of the available data on this compound, outlines general experimental protocols for its analysis, and illustrates its mechanism of action.

Chemical Structure

Figure 1: Chemical structure of this compound. IUPAC Name: (3S,4R,5S,7R,9S,10R,13R,14S,19R,27S)-13-ethenyl-19-hydroxy-5,7,9,11-tetramethyl-2-oxa-18-azahexacyclo[19.2.2.1³,¹⁰.1¹⁶,¹⁹.0⁴,⁹.0¹⁴,²⁷]heptacosa-1(24),11,16(26),21(25),22-pentaene-15,17-dione[4] Molecular Formula: C₃₁H₃₇NO₄[4] Molecular Weight: 487.63 g/mol [4]

Data Presentation: ¹H and ¹³C NMR Data

A thorough search of the available scientific literature, including the primary citation for the isolation and structure elucidation of this compound (He, H. et al. Tetrahedron Letters 2002, 43(9), 1633–1636), did not yield publicly accessible ¹H and ¹³C NMR spectral data. The tables below are structured to accommodate this data should it become available.

Table 1: ¹H NMR Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Data not available |

Table 2: ¹³C NMR Data for this compound

| Position | Chemical Shift (δ, ppm) |

| Data not available |

Experimental Protocols

The following are generalized protocols for the isolation and NMR spectroscopic analysis of this compound, based on standard methodologies for natural products.

Isolation and Purification of this compound

-

Fungal Fermentation: Sarocladium zeae is cultured in a suitable liquid medium (e.g., potato dextrose broth) under optimal conditions for the production of secondary metabolites.

-

Extraction: The fermentation broth is partitioned with an organic solvent such as ethyl acetate. The organic layer, containing this compound, is collected and the solvent is evaporated under reduced pressure.

-

Chromatographic Purification: The crude extract is subjected to a series of chromatographic techniques, including column chromatography on silica gel and high-performance liquid chromatography (HPLC), to isolate pure this compound.

NMR Spectroscopic Analysis

-

Sample Preparation: A sample of pure this compound (typically 1-5 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Spectroscopy:

-

A one-dimensional ¹H NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400-600 MHz).

-

Typical parameters include a 30-degree pulse, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Spectroscopy:

-

A one-dimensional ¹³C NMR spectrum is acquired with proton decoupling.

-

Typical parameters include a spectral width of 200-250 ppm and a larger number of scans due to the lower natural abundance of ¹³C.

-

-

2D NMR Spectroscopy:

-

To aid in structure elucidation and assignment, various 2D NMR experiments are performed, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

-

Mechanism of Action: Apoptosis Induction

This compound exerts its cytotoxic effects by inducing apoptosis in cancer cells.[2] The presence of an α,β-unsaturated carbonyl moiety is essential for this activity.[2] This group can act as a Michael acceptor, reacting with nucleophilic residues in cellular macromolecules. The apoptotic cascade initiated by this compound involves the activation of caspases, which are key mediators of programmed cell death.[2][5]

Caption: Apoptosis signaling pathway induced by this compound.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, a metabolite of endophytic fungi, has a potent apoptosis-inducing activity against HL60 cells through caspase activation via the Michael addition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antimicrobial activity of pyrrocidines from Acremonium zeae against endophytes and pathogens of maize - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C31H37NO4 | CID 10907072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ovid.com [ovid.com]

Application Notes and Protocols: Minimum Inhibitory Concentration (MIC) Assay for Pyrrocidine A

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Pyrrocidine A, a natural antimicrobial compound. The described methodology is based on the broth microdilution technique, a widely accepted and standardized method for assessing the in vitro antimicrobial activity of a compound.

Introduction

This compound is a polyketide-amino acid-derived antibiotic produced by the endophytic fungus Acremonium zeae.[1] It has demonstrated significant in vitro activity against a broad spectrum of microorganisms, including pathogenic fungi and Gram-positive bacteria.[2] The determination of the MIC is a critical step in the evaluation of new antimicrobial agents, providing the lowest concentration of the drug that inhibits the visible growth of a microorganism. This quantitative measure is essential for drug discovery and development, aiding in the assessment of antimicrobial potency and the selection of candidates for further preclinical and clinical studies.

The protocol outlined below is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution assays and is optimized for natural products that may require an organic solvent, such as Dimethyl Sulfoxide (DMSO), for initial solubilization.

Quantitative Data Summary

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values of this compound against various microorganisms.

| Microorganism | Strain | MIC (µg/mL) | Reference |

| Candida albicans | - | 8 | [3] |

| Enterococcus faecalis | (various strains) | 0.5 - 1 | He et al., 2002 |

| Enterococcus faecium | (various strains, including vancomycin-resistant) | 4 - 8 | He et al., 2002 |

| Streptococcus pneumoniae | - | moderate activity | He et al., 2002 |

Note: The original research articles should be consulted for specific details on the strains and testing conditions.

Experimental Protocol: Broth Microdilution MIC Assay for this compound

This protocol details the steps for performing a broth microdilution assay to determine the MIC of this compound.

3.1. Materials

-

This compound (of known purity)

-

Dimethyl Sulfoxide (DMSO, sterile)

-

96-well sterile, flat-bottom microtiter plates

-

Sterile test tubes or vials

-

Micropipettes and sterile tips

-

Multichannel pipette

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Microbial cultures (bacteria or fungi)

-

Sterile saline or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator

-

Positive control antibiotic (e.g., ampicillin for bacteria, amphotericin B for fungi)

-

Resazurin sodium salt (optional, for viability indication)

3.2. Preparation of Reagents and Media

-

This compound Stock Solution:

-

Accurately weigh a known amount of this compound.

-

Dissolve in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.

-

Sterilize the stock solution by filtering through a 0.22 µm syringe filter.

-

Store the stock solution at -20°C.

-

-

Working Solutions:

-

From the stock solution, prepare a series of working solutions of this compound in the appropriate sterile broth medium. The final concentration of DMSO in the wells should not exceed 1% (v/v) to avoid solvent toxicity to the microorganisms.

-

-

Microbial Inoculum Preparation:

-

From a fresh culture (18-24 hours for bacteria, 24-48 hours for fungi) on an appropriate agar plate, select several colonies.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). This can be done visually or using a spectrophotometer at 625 nm.

-

Dilute the adjusted inoculum in the appropriate sterile broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

3.3. Assay Procedure

-

Plate Setup:

-

Add 100 µL of sterile broth medium to all wells of a 96-well microtiter plate.

-

In the first column of wells, add an additional 100 µL of the highest concentration of the this compound working solution. This will result in a total volume of 200 µL in the first column.

-

-

Serial Dilutions:

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and continuing this process across the plate to the tenth column.

-

Discard 100 µL from the tenth column.

-

The eleventh column will serve as the growth control (no this compound) and the twelfth column as the sterility control (no inoculum).

-

-

Inoculation:

-

Add 100 µL of the prepared microbial inoculum to each well from column 1 to 11. Do not add inoculum to the sterility control wells (column 12).

-

-

Incubation:

-

Seal the plate (e.g., with a sterile lid or adhesive film) to prevent evaporation.

-

Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for yeast).

-

3.4. Determination of MIC

-

After incubation, visually inspect the microtiter plate for microbial growth (turbidity).

-

The MIC is the lowest concentration of this compound at which there is no visible growth.

-

Optionally, 20 µL of resazurin solution (0.015% w/v) can be added to each well and incubated for a further 2-4 hours. A color change from blue to pink indicates microbial growth. The MIC is the lowest concentration where the blue color is retained.

Visualizations

4.1. Experimental Workflow

Caption: Workflow for the broth microdilution MIC assay.

4.2. Postulated Mechanism of Action of this compound

The precise antimicrobial mechanism of this compound is not fully elucidated. However, studies on its effect on fungal and cancer cells suggest a potential mode of action involving its α,β-unsaturated carbonyl group, which can act as a Michael acceptor. In fungi, it has been shown to influence the expression of genes involved in secondary metabolite biosynthesis, such as fumonisin.[4]

Caption: Postulated mechanism of action for this compound.

References

- 1. tandfonline.com [tandfonline.com]

- 2. This compound, a metabolite of endophytic fungi, has a potent apoptosis-inducing activity against HL60 cells through caspase activation via the Michael addition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pyrrocidine, a molecular off switch for fumonisin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Antifungal Activity of Pyrrocidine A: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrocidine A is a microbial metabolite originally isolated from the endophytic fungus Sarocladium zeae (formerly Acremonium zeae). It belongs to a class of 13-membered macrocyclic alkaloids and has demonstrated significant antimicrobial properties.[1][2] Notably, this compound exhibits potent antifungal activity against a range of pathogenic and toxigenic fungi, including species of Aspergillus, Fusarium, and Candida.[1][2][3] This document provides detailed application notes and experimental protocols for the in vitro testing of this compound's antifungal efficacy, designed to guide researchers in the evaluation of this promising natural compound.

Mechanism of Action

The precise antifungal mechanism of this compound is an active area of research. However, studies have indicated that its biological activity is linked to its unique chemical structure, particularly the presence of an α,β-unsaturated carbonyl group.[4] This functional group can react with cellular nucleophiles, such as thiol groups in proteins, through a Michael-type addition.[4]

In the fungal pathogen Fusarium verticillioides, this compound has been shown to influence gene expression, notably upregulating the FvZBD1 gene, which is involved in the repression of fumonisin biosynthesis.[5][6] Additionally, it exhibits synergistic antifungal effects when combined with Pyrrocidine B, suggesting multiple or complementary modes of action.[1][6] In mammalian cells, this compound has been observed to induce apoptosis through both intrinsic and extrinsic pathways, highlighting the need for careful cytotoxicity assessment in parallel with antifungal studies.[7]

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Selected Fungal Species

| Fungal Species | Strain | MIC (µg/mL) | Reference |

| Candida albicans | Not Specified | 8 | [3] |

| Fusarium verticillioides | Wild Type | >20 (Significant growth inhibition observed at 20 µg/mL) | [8][9] |

| Aspergillus flavus | Not Specified | Significant in vitro activity reported | [10] |

Note: The provided MIC value for F. verticillioides represents the highest concentration tested in a dose-response assay where significant growth inhibition was observed. Further studies are required to determine the precise MIC.

Table 2: Inhibitory Effects of this compound on Fusarium verticillioides Growth

| Concentration (µg/mL) | Growth Inhibition |

| 0.5 | Noticeable |

| 1.0 | Moderate |

| 2.5 | Moderate to High |

| 5.0 | High |

| 10.0 | Very High |

| 20.0 | Significant Inhibition |

| Data derived from dose-response assays.[7][8][9] |

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the MIC of this compound against yeast and filamentous fungi.

Materials:

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Sterile 96-well flat-bottom microtiter plates

-

Fungal isolates

-

Appropriate broth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer or microplate reader

-

Hemocytometer or other cell counting device

-

Incubator

Procedure:

-

Inoculum Preparation:

-

For yeasts (e.g., Candida albicans): Culture the yeast on a suitable agar plate for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

-

For filamentous fungi (e.g., Aspergillus spp., Fusarium spp.): Culture the fungus on potato dextrose agar (PDA) until sporulation is evident. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Filter the suspension through sterile gauze to remove hyphal fragments. Adjust the conidial suspension to a concentration of 0.5-5 x 10^4 CFU/mL using a hemocytometer.

-

-

Preparation of this compound Dilutions:

-

Perform serial twofold dilutions of the this compound stock solution in the broth medium directly in the 96-well plate. The final volume in each well should be 100 µL. The concentration range should typically span from 0.125 to 64 µg/mL, but may be adjusted based on the expected potency.

-

Include a positive control (medium with fungal inoculum, no this compound) and a negative control (medium only).

-

-

Inoculation:

-

Dilute the standardized fungal suspension in the broth medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL for yeasts or 0.5-5 x 10^4 CFU/mL for filamentous fungi.

-

Add 100 µL of the final inoculum to each well containing the this compound dilutions and the positive control well.

-

-

Incubation:

-

Incubate the plates at 35°C. Incubation times will vary depending on the fungus: 24-48 hours for Candida spp. and 48-72 hours for Aspergillus and Fusarium spp.

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the positive control. For yeasts, this is often a ≥50% reduction in turbidity. For filamentous fungi, it is typically the lowest concentration with no visible growth.

-

Time-Kill Assay

This assay provides information on the fungicidal or fungistatic activity of this compound over time.

Materials:

-

This compound

-

Fungal inoculum prepared as in the MIC assay

-

Appropriate broth medium

-

Sterile culture tubes

-

Incubator with shaking capabilities

-

Apparatus for performing colony counts (e.g., agar plates, spreader)

Procedure:

-

Preparation:

-

Prepare a fungal suspension in the broth medium at a starting concentration of approximately 1-5 x 10^5 CFU/mL.

-

Prepare tubes with broth containing this compound at various concentrations (e.g., 1x, 2x, and 4x the MIC). Include a drug-free growth control.

-

-

Incubation and Sampling:

-

Incubate the tubes at 35°C with constant agitation.

-

At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw an aliquot from each tube.

-

-

Quantification of Viable Fungi:

-

Perform serial dilutions of the collected aliquots in sterile saline.

-

Plate a known volume of each dilution onto appropriate agar plates.

-

Incubate the plates until colonies are visible, and then count the number of colonies to determine the CFU/mL at each time point.

-

-

Data Analysis:

-

Plot the log10 CFU/mL versus time for each concentration of this compound and the control. A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is generally considered fungicidal.

-

Cytotoxicity Assay (MTT Assay)

This protocol is for assessing the cytotoxicity of this compound against a mammalian cell line (e.g., HepG2) to evaluate its therapeutic index.

Materials:

-

This compound

-

Mammalian cell line (e.g., HepG2)

-

Appropriate cell culture medium (e.g., DMEM with 10% FBS)

-

Sterile 96-well flat-bottom tissue culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the 96-well plates with the mammalian cells at a density of approximately 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

-

Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a no-treatment control.

-

-

Incubation:

-

Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

-

-

Solubilization and Measurement:

-

Add 100 µL of the solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Visualizations

Caption: Experimental workflow for in vitro testing of this compound.

Caption: Proposed mechanism of action of this compound in F. verticillioides.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Item - Data and code from: Pyrrocidines A and B demonstrate synergistic inhibition of Fusarium verticillioides growth - Ag Data Commons - Figshare [agdatacommons.nal.usda.gov]

- 4. This compound, a metabolite of endophytic fungi, has a potent apoptosis-inducing activity against HL60 cells through caspase activation via the Michael addition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrrocidine, a molecular off switch for fumonisin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyrrocidines A and B demonstrate synergistic inhibition of Fusarium verticillioides growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Pyrrocidines A and B demonstrate synergistic inhibition of Fusarium verticillioides growth [frontiersin.org]

- 9. Pyrrocidines A and B demonstrate synergistic inhibition of Fusarium verticillioides growth - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antimicrobial activity of pyrrocidines from Acremonium zeae against endophytes and pathogens of maize - PubMed [pubmed.ncbi.nlm.nih.gov]

Assessing Pyrrocidine A Cytotoxicity: A Guide to Cell Viability Assays

Application Notes and Protocols for Researchers

Pyrrocidine A, a natural product derived from endophytic fungi, has garnered significant interest in cancer research due to its potent cytotoxic effects against a variety of cancer cell lines.[1][2] Understanding the mechanisms by which this compound induces cell death is crucial for its development as a potential therapeutic agent. This document provides detailed application notes and experimental protocols for key cell viability assays to assess the cytotoxicity of this compound, tailored for researchers, scientists, and professionals in drug development.

Introduction to this compound and its Cytotoxic Mechanism

This compound is a macrocyclic alkaloid characterized by a unique 13-membered ring structure that includes an α,β-unsaturated carbonyl group.[1] This functional group is critical for its biological activity. Studies have shown that this compound induces apoptosis, a form of programmed cell death, in cancer cells through caspase activation.[1] The proposed mechanism involves the Michael addition of the α,β-unsaturated carbonyl group with thiol-containing molecules, such as glutathione and N-acetyl-l-cysteine, leading to cellular stress and the initiation of the apoptotic cascade.[1] This mode of action suggests that this compound's cytotoxicity is mediated through specific biochemical interactions within the cell.

Quantitative Analysis of this compound Cytotoxicity

The cytotoxic potential of this compound and its derivatives has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

| Cell Line | Compound | IC50 Value | Assay | Reference |

| HL-60 (Human promyelocytic leukemia) | This compound | Potent cytotoxicity (specific IC50 not provided) | Not Specified | [1] |

| MCF-7 (Human breast adenocarcinoma) | Pyrrolidine Derivative | 100 µM | MTT Assay | [3] |

| DLD-1 (Human colorectal adenocarcinoma) | Pyrrolidine Compounds | Effective inhibition (specific IC50 not provided) | MTT Assay | [3] |

| HCT-116 (Human colorectal carcinoma) | Marinopyrrole A | ~9 µM | Not Specified | [4] |

| Various Cancer Cell Lines | This compound | Broad growth inhibition | Not Specified | [1] |

Key Cell Viability Assays for this compound

Several robust and well-established assays can be employed to quantify the cytotoxic effects of this compound. The choice of assay depends on the specific research question, the cell type, and the expected mechanism of cell death.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[5] The amount of formazan produced is proportional to the number of living, metabolically active cells.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the release of lactate dehydrogenase from damaged cells into the culture medium.[6] LDH is a stable cytosolic enzyme that is released upon cell lysis, making it a reliable marker for cytotoxicity.[7]

Annexin V-FITC Apoptosis Assay

The Annexin V-FITC assay is a widely used method for detecting apoptosis. During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[8] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent tag like FITC to identify apoptotic cells.[8] Propidium iodide (PI) is often used as a counterstain to differentiate between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and viable cells (Annexin V-negative, PI-negative).

Experimental Protocols

Detailed, step-by-step protocols for the aforementioned assays are provided below. These protocols are generalized and should be optimized for specific cell lines and experimental conditions.

Protocol 1: MTT Assay for this compound Cytotoxicity

Materials:

-

This compound stock solution (in a suitable solvent like DMSO)

-

96-well flat-bottom plates

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[5]

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 1 x 10⁵ cells/well) in 100 µL of complete culture medium.[9] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with the same concentration of solvent used to dissolve this compound) and untreated control wells.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, allowing viable cells to metabolize MTT into formazan crystals.[5]

-

Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance of the medium-only wells.

Protocol 2: LDH Cytotoxicity Assay for this compound

Materials:

-

This compound stock solution

-

96-well flat-bottom plates

-

Complete cell culture medium

-

LDH cytotoxicity assay kit (containing LDH reaction solution and lysis buffer)

-

Microplate reader capable of measuring absorbance at 490-520 nm[10]

Procedure:

-

Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include wells for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with lysis buffer), and background control (medium only).[10]

-

Incubation: Incubate the plate for the desired treatment period at 37°C in a 5% CO₂ incubator.

-

Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes.[10] Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.[10]

-

LDH Reaction: Add 100 µL of the LDH reaction solution to each well of the new plate containing the supernatants.[10]

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[10]

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[10]

-

Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Protocol 3: Annexin V-FITC Apoptosis Assay for this compound

Materials:

-

This compound stock solution

-

6-well plates or culture flasks

-

Complete cell culture medium

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for the desired time. Include an untreated control.

-

Cell Harvesting:

-

Adherent cells: Gently trypsinize the cells, wash with serum-containing media to inactivate trypsin, and then wash with cold PBS.

-

Suspension cells: Collect cells by centrifugation and wash with cold PBS.

-

-

Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[11]

-

Staining:

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]

-

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry as soon as possible.[8]

Visualizing Experimental Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental procedures and the molecular pathways involved in this compound-induced cytotoxicity.

References

- 1. This compound, a metabolite of endophytic fungi, has a potent apoptosis-inducing activity against HL60 cells through caspase activation via the Michael addition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. MTT assay overview | Abcam [abcam.com]

- 6. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 7. LDH cytotoxicity assay [protocols.io]

- 8. kumc.edu [kumc.edu]

- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

Application of Pyrrocidine A in Agricultural Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrocidine A is a polyketide-derived secondary metabolite produced by the endophytic fungus Sarocladium zeae (formerly Acremonium zeae), which is commonly found in maize (Zea mays).[1][2][3] This compound has garnered significant attention in agricultural research due to its potent and selective antimicrobial properties, particularly against mycotoxigenic fungi and plant pathogenic bacteria.[2][4][5] this compound, along with its structural analog Pyrrocidine B, acts as a natural defense mechanism for the host plant, inhibiting the growth of competing microbes.[1][6] Its unique mode of action, which includes the suppression of mycotoxin production, presents a promising avenue for the development of novel biocontrol agents and sustainable agricultural practices.[6][7]

These application notes provide a comprehensive overview of the current understanding of this compound's role in agriculture, including its mechanism of action, antimicrobial spectrum, and detailed protocols for its study and application.

Mechanism of Action

This compound exhibits a dual mechanism of action against susceptible fungal pathogens, primarily studied in the context of the maize pathogen Fusarium verticillioides, a major producer of the mycotoxin fumonisin.

-

Inhibition of Fungal Growth: this compound directly inhibits the vegetative growth of a broad range of fungal pathogens.[2][3][4][5] While the precise molecular targets for growth inhibition are still under investigation, it is known to be more potent than Pyrrocidine B.[3][4] Studies have shown a synergistic effect when this compound and B are applied together, suggesting different cellular targets and a more robust inhibitory effect.[8]

-

Suppression of Mycotoxin Biosynthesis: A key feature of this compound is its ability to act as a molecular "off switch" for fumonisin biosynthesis in F. verticillioides.[6][7] This is not merely a consequence of growth inhibition but an active repression of the toxin production pathway.[7][9] Exposure to this compound leads to a massive upregulation (several thousand-fold) of a fungal gene named FvZBD1.[6][7] The FvZBD1 protein, in turn, acts as a repressor of the FUM gene cluster, which is responsible for fumonisin production.[6][7] This targeted disruption of mycotoxin synthesis is a highly desirable trait for a biocontrol agent, as it reduces food and feed contamination.

Fungal cells have also developed resistance mechanisms. The gene FvABC3, encoding an ABC transporter, has been identified as critical for tolerance to pyrrocidines in F. verticillioides.[6]

Signaling Pathway of this compound in Fusarium verticillioides

Caption: Signaling pathway of this compound in Fusarium verticillioides.

Data Presentation

Table 1: In Vitro Antimicrobial Activity of this compound

| Target Organism | Type | Disease Caused in Maize | MIC (µg/mL) | Reference(s) |

| Fusarium verticillioides | Fungus | Ear rot, stalk rot | - | [2][3][4] |

| Fusarium graminearum | Fungus | Gibberella ear rot, stalk rot | 1-2 | [4] |

| Aspergillus flavus | Fungus | Aspergillus ear rot, aflatoxin contamination | - | [2][3][4] |

| Nigrospora oryzae | Fungus | Nigrospora ear rot | 1-2 | [4] |

| Stenocarpella maydis | Fungus | Diplodia ear rot | 1-2 | [4] |

| Rhizoctonia zeae | Fungus | Seedling blight, stalk rot | 1-2 | [4] |

| Clavibacter michiganense subsp. nebraskense | Bacterium | Goss's bacterial wilt | - | [2][3][4] |

Note: "-" indicates that a specific MIC value was not provided in the cited sources, although significant activity was reported.

Table 2: Effect of Pyrrocidines on Fusarium verticillioides Growth and Fumonisin Production

| Pyrrocidine Treatment | Concentration (µg/mL) | Effect on Growth | Effect on Fumonisin B1 Production | Reference(s) |

| This compound | up to 20 | Dose-dependent inhibition | - | [8][10] |

| Pyrrocidine B | 5 | Sub-inhibitory | 99.5% reduction | [7][9] |

| This compound + B | 10 - 20 | Synergistic inhibition | Not specified | [8] |

Experimental Protocols

Protocol 1: In Vitro Antifungal Susceptibility Testing of this compound

This protocol is adapted from methodologies described in studies assessing the dose-dependent response of fungal pathogens to pyrrocidines.[8][10]

Objective: To determine the minimum inhibitory concentration (MIC) and the dose-response curve of this compound against a target fungal pathogen.

Materials:

-

This compound (purified)

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

Target fungal strain (e.g., Fusarium verticillioides)

-

Appropriate liquid culture medium (e.g., Potato Dextrose Broth or a defined minimal medium)

-

Sterile 96-well microtiter plates

-

Spectrophotometer (plate reader)

-

Incubator

Procedure:

-

Stock Solution Preparation: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

-

Fungal Inoculum Preparation: Grow the fungal strain in liquid medium until it reaches the mid-logarithmic phase. Adjust the spore or mycelial fragment concentration to a standardized value (e.g., 1 x 10^4 spores/mL).

-

Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution in the liquid culture medium directly in the 96-well plate to achieve a range of final concentrations (e.g., 0.1 to 100 µg/mL). Include a DMSO-only control (at the same final concentration as in the treatment wells) and a no-treatment control.

-

Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at the optimal temperature for the fungal strain (e.g., 25-28°C) for a specified period (e.g., 48-72 hours).

-

Data Collection: Measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) at regular intervals or at the end of the incubation period to assess fungal growth.

-

Data Analysis: Plot the fungal growth (OD) against the this compound concentration to generate a dose-response curve. The MIC can be determined as the lowest concentration that inhibits visible growth.

Caption: Experimental workflow for in vitro antifungal susceptibility testing.

Protocol 2: Gene Expression Analysis of Fumonisin Biosynthesis Genes

This protocol is based on the transcriptomic studies that identified the role of FvZBD1.[6][7]

Objective: To quantify the effect of this compound on the expression of genes involved in fumonisin biosynthesis (FUM cluster) and its regulation (FvZBD1).

Materials:

-

This compound

-

Fusarium verticillioides culture

-

Liquid culture medium

-

RNA extraction kit

-

Reverse transcriptase for cDNA synthesis

-

qPCR master mix with SYBR Green

-

Primers specific for target genes (FvZBD1, a FUM cluster gene) and a housekeeping gene (e.g., actin or tubulin)

-

qPCR instrument

Procedure:

-

Fungal Culture and Treatment: Grow F. verticillioides in liquid culture to early-log phase. Treat the culture with a sub-inhibitory concentration of this compound (determined from Protocol 1) or a DMSO control.

-

Time Course and Harvesting: Collect mycelial samples at different time points after treatment (e.g., 0, 2, 4, 8, 24 hours). Immediately flash-freeze the samples in liquid nitrogen and store at -80°C.

-

RNA Extraction: Extract total RNA from the frozen mycelia using a suitable RNA extraction kit, including a DNase treatment step to remove genomic DNA contamination.

-

cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Quantitative PCR (qPCR): Set up qPCR reactions using the synthesized cDNA as a template, gene-specific primers, and a SYBR Green-based master mix.

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression of the target genes in this compound-treated samples compared to the DMSO control, normalized to the expression of the housekeeping gene.

Conclusion